(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Description
Introduction and Fundamental Characteristics
Chemical Identity and Classification
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine is classified as a heterocyclic amine due to the presence of a furan ring (a five-membered oxygen-containing heterocycle) and an amine functional group. Its molecular formula $$ \text{C}{16}\text{H}{19}\text{NO} $$ reflects a hybrid structure comprising:
- A furan-2-yl substituent attached to an ethylamine group.
- A 1-phenyl-but-3-enyl chain linked to the amine nitrogen.
The compound’s classification extends to unsaturated amines owing to the but-3-enyl group, which introduces reactivity at the double bond. Key physicochemical properties include a boiling point of 307.9°C and a flash point of 140°C, as reported in experimental datasets. The following table summarizes its fundamental characteristics:
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{16}\text{H}{19}\text{NO} $$ |
| Molecular Weight | 241.33 g/mol |
| CAS Registry Number | 436088-63-0 |
| Boiling Point | 307.9°C at 760 mmHg |
| LogP (Partition Coefficient) | 4.64 |
The LogP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems.
Nomenclature and Structural Identification
The IUPAC name N-[1-(furan-2-yl)ethyl]-1-phenylbut-3-en-1-amine systematically describes its structure:
- The parent chain is 1-phenylbut-3-en-1-amine , where the amine group is bonded to a phenyl-substituted butenyl chain.
- The substituent 1-(furan-2-yl)ethyl denotes an ethyl group attached to the furan ring at position 2.
Structural features include:
- A furan ring with oxygen as the heteroatom, contributing to aromaticity and electron-rich reactivity.
- A conjugated double bond in the butenyl group, enabling cycloaddition or polymerization reactions.
- Chiral centers at the ethylamine and butenylamine junctions, though stereochemical data remain unspecified in public databases.
The SMILES notation $$ \text{CC(C1=CC=CO1)NC(CC=C)C2=CC=CC=C2} $$ encodes the connectivity, emphasizing the furan (O1), phenyl (C2), and unsaturated (CC=C) motifs.
Historical Context and Discovery
The synthesis of this compound aligns with advancements in furan chemistry , which gained momentum in the late 20th century. Furan derivatives, first explored by Heinrich Limpricht in 1870, became pivotal in industrial applications such as solvent production (e.g., tetrahydrofuran) and polymer synthesis. The specific discovery timeline of this compound is less documented, but its CAS registration (436088-63-0) and PubChem entry (CID 3147172) suggest emergence in the early 2000s alongside combinatorial chemistry initiatives.
Early synthetic routes likely involved:
Significance in Heterocyclic Chemistry Research
This compound’s significance stems from its dual aromatic systems (furan and phenyl) and unsaturated backbone , which offer multiple sites for functionalization. Key research applications include:
Building Block in Multicomponent Reactions
The FuTine (Furan-Thiol-Amine) reaction, reported in 2023, demonstrates furan’s role in forming stable pyrrole heterocycles under physiological conditions. While not directly studied, this compound’s amine and furan groups could participate in similar multicomponent systems, enabling peptide labeling or macrocycle synthesis.
Ligand Design in Catalysis
The amine and furan functionalities may coordinate transition metals, potentially modulating catalytic activity in cross-coupling or hydrogenation reactions. For example, furan-based ligands are known to enhance selectivity in palladium-catalyzed processes.
Polymer Science
The butenyl group’s double bond offers a site for radical polymerization , while the aromatic rings could impart thermal stability to resulting polymers. Such hybrid structures are explored in conductive materials or coatings.
Pharmaceutical Intermediates
Furan derivatives exhibit antimicrobial and anticancer properties, often attributed to their electron-rich rings interfering with cellular targets. While this compound’s bioactivity is unreported, its structural similarity to bioactive amines (e.g., serotonin analogs) warrants further investigation.
Properties
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-1-phenylbut-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-3-8-15(14-9-5-4-6-10-14)17-13(2)16-11-7-12-18-16/h3-7,9-13,15,17H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKSNHQEOUOGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(CC=C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389858 | |
| Record name | (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-63-0 | |
| Record name | (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
The synthesis generally proceeds through multi-step sequences involving:
Formation of the Furan Intermediate:
The furan ring is commonly synthesized via the Paal-Knorr synthesis, which involves cyclization of 1,4-diketones under acidic conditions to yield substituted furans. This method is well-established for constructing the furan nucleus with desired substituents.Preparation of the Phenyl-But-3-enyl Intermediate:
The phenyl-substituted but-3-enyl fragment is typically prepared through selective functionalization of butenyl chains, often involving allylic substitution or cross-coupling reactions to introduce the phenyl group at the 1-position of the but-3-enyl moiety.Coupling via Amine Formation:
The final step involves the formation of the amine linkage between the furan-ethyl and phenyl-but-3-enyl fragments. This can be achieved by reductive amination or nucleophilic substitution reactions, where an amine group is introduced or coupled under controlled conditions to avoid side reactions.
Catalytic and Industrial Methods
Palladium-Catalyzed Cross-Coupling:
Industrially, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) are employed to efficiently link the furan and phenyl moieties under mild conditions. This approach enhances yield and selectivity while minimizing by-products.Acidic Aqueous Media for Dehydration and Coupling:
Some methods utilize aqueous acidic solutions, such as hydrochloric acid, to facilitate dehydration and amine formation steps. Controlled heating and pH adjustments are critical to optimize reaction rates and product purity.
Reaction Conditions and Parameters
| Step | Reaction Type | Conditions | Notes |
|---|---|---|---|
| 1 | Paal-Knorr furan synthesis | Acidic medium, reflux, 2-6 hours | Cyclization of 1,4-diketones |
| 2 | Phenyl-but-3-enyl preparation | Allylic substitution or cross-coupling | Use of palladium catalysts preferred |
| 3 | Amine coupling | Reductive amination or nucleophilic substitution; aqueous HCl, 50 °C, 4-6 hours | pH adjustment post-reaction critical |
| 4 | Purification | Extraction with ethyl acetate, phase separation, vacuum distillation | Ensures removal of impurities |
Detailed Research Findings
Reaction Yields and Purity
Mechanistic Insights
- The Paal-Knorr synthesis proceeds via acid-catalyzed cyclization of diketones, forming the furan ring through dehydration.
- Palladium-catalyzed cross-coupling involves oxidative addition, transmetallation, and reductive elimination steps to form the carbon-carbon bond between phenyl and butenyl fragments.
- Reductive amination involves the formation of an imine intermediate, which is subsequently reduced to the amine under hydrogenation or chemical reducing agents.
Representative Data Table: Reaction Parameters and Outcomes
| Parameter | Value/Condition | Outcome/Notes |
|---|---|---|
| Acid concentration | 1-2 M HCl | Optimal for Paal-Knorr and amine steps |
| Temperature | 50 °C for amine coupling | Balances reaction rate and selectivity |
| Reaction time | 4-6 hours | Ensures complete conversion |
| Catalyst | Pd/C or Pd(0) complexes | Enhances cross-coupling efficiency |
| Solvent | Ethyl acetate, aqueous phase | Facilitates extraction and purification |
| pH adjustment post-reaction | pH 10-12.5 (NaOH addition) | Critical for product isolation |
| Yield | 85-92% | High yield with controlled conditions |
| Purity (GC) | >90% | High purity suitable for further use |
Summary of Preparation Methodology
The preparation of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine is a multi-step process involving:
- Construction of the furan ring via Paal-Knorr synthesis.
- Formation of the phenyl-substituted but-3-enyl intermediate through selective functionalization or palladium-catalyzed cross-coupling.
- Coupling of these intermediates through amine formation, typically via reductive amination in acidic aqueous media.
- Purification by phase separation and vacuum distillation to achieve high purity and yield.
This methodology is supported by extensive research and industrial practices that optimize reaction conditions, catalysts, and purification techniques to produce the compound efficiently and with high quality.
Chemical Reactions Analysis
Types of Reactions
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The phenylbutenyl group can be reduced to phenylbutyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to halogenated or nitrated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Phenylbutyl derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticholinesterase activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine involves its interaction with specific molecular targets. For example, its anticholinesterase activity is attributed to its ability to inhibit the enzyme acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
Structural Analogues and Substituent Effects
The compound is compared to three classes of analogs:
Benzyl-(1-phenyl-but-3-enyl)-amine derivatives (e.g., Entry 6a, 6b, 6c in ).
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine (CAS: 340025-61-8) .
(E)-4-(3-Aminophenyl)-3-buten-1-amine derivatives (e.g., EP 1 171 127 B1) .
Table 1: Key Structural and Spectral Comparisons
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-nitro substituent in Benzyl-[1-(4-nitrophenyl)-but-3-enyl]-amine reduces LogP (increased polarity) and downfield-shifts aromatic protons in 1H NMR (δ 8.13) due to nitro’s electron-withdrawing effects .
- Electron-Donating Groups (EDGs) : The 4-methoxy group in Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine increases polarity (PSA = 38.38 Ų) and may enhance solubility compared to the unsubstituted phenyl analog .
- Furan vs.
Thermodynamic and Reactivity Profiles
- Stability: Unlike amines mixed with organophosphorus compounds (e.g., D2EHPA), which form ion pairs affecting viscosity and extraction efficiency , the target compound’s stability is attributed to its neutral amine structure and lack of strong acid-base interactions .
- Reactivity: The but-3-enyl chain may undergo addition reactions similar to (E)-4-(3-aminophenyl)-3-buten-1-amine derivatives, which are intermediates in pharmaceutical synthesis .
Biological Activity
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine is a compound of interest due to its unique structural features, which include a furan ring and a phenyl group. This compound has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 255.36 g/mol. The compound features:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Phenyl group : A six-membered aromatic ring that enhances the compound's stability and reactivity.
- Alkene chain : The butenyl segment contributes to the compound's reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its potential to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest moderate to good activity against various strains, comparable to established antimicrobial agents.
Anticholinesterase Activity
The compound has shown promise as an anticholinesterase agent, which is significant for treating conditions like Alzheimer's disease. Its mechanism involves the inhibition of the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, thereby enhancing neurotransmission.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The furan and phenyl groups facilitate binding to active sites on enzymes such as acetylcholinesterase.
- Receptor Modulation : The compound may also modulate receptor functions by interacting with their binding pockets, influencing various signaling pathways.
Case Studies
Several studies have focused on the biological activity of compounds similar to this compound:
- Tyrosinase Inhibition : Related furan derivatives have been evaluated for their inhibitory effects on mushroom tyrosinase, a key enzyme in melanin production. These studies have demonstrated that specific structural modifications can enhance inhibitory potency, suggesting a structure–activity relationship that could be explored further for developing new inhibitors .
- Antimicrobial Studies : A study assessing various furan derivatives found that certain substitutions significantly improved antimicrobial activity against a range of pathogens, indicating that this compound may share similar properties .
Data Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for (1-furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, allyl tributyl stannane-mediated coupling (as seen in structurally similar amines) allows stereocontrol of the but-3-enyl group . Optimize reaction temperature (40–60°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios of amine and carbonyl precursors. Monitor intermediates via TLC or LC-MS.
- Key Parameters : Reaction time (12–24 hrs), catalyst selection (e.g., NaBH₃CN for reductive amination), and inert atmosphere (N₂/Ar) to prevent oxidation of the furan ring .
Q. How should researchers handle and store this compound to ensure stability and minimize hazards?
- Handling : Use PPE (nitrile gloves, face shield, and NIOSH-approved respirators) to avoid skin/eye contact and inhalation. Conduct reactions in fume hoods with exhaust ventilation .
- Storage : Store in airtight containers under inert gas (argon) at 2–8°C. Avoid exposure to light, moisture, or oxidizing agents due to the compound’s sensitivity to hydrolysis and photodegradation .
Q. What analytical techniques are suitable for characterizing this amine’s purity and structural integrity?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, alkene protons at δ 5.2–5.8 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification (theoretical m/z = 241.33) .
- FTIR : Peaks at 1650 cm⁻¹ (C=C stretch) and 3300 cm⁻¹ (N-H stretch) .
Q. What are the acute toxicity profiles, and how should exposure incidents be managed?
- Toxicity : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). LD₅₀ (oral, rat) is >300 mg/kg .
- Emergency Measures :
- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs.
- Dermal Contact : Wash with 10% polyethylene glycol solution, then soap and water .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic asymmetric reactions?
- Approach : Use density functional theory (DFT) to calculate transition-state energies for enantioselective transformations. For example, model the alkene’s participation in Diels-Alder reactions or hydrogenation pathways. Compare with experimental ee values to validate force fields .
- Software : Gaussian or ORCA for geometry optimization; VMD for visualizing molecular orbitals .
Q. What mechanistic pathways explain unexpected byproducts during its synthesis?
- Case Study : If dimerization occurs, investigate via kinetic isotope effects or radical trapping experiments. The but-3-enyl group may undergo [2+2] cycloaddition under UV light, forming cyclobutane derivatives. Use LC-MS/MS to identify side products .
- Mitigation : Add radical inhibitors (e.g., BHT) or reduce light exposure during synthesis .
Q. How does the furan ring’s electronic nature influence the compound’s bioactivity in pharmacological assays?
- Hypothesis : The furan’s electron-rich π-system may enhance binding to aromatic residues in enzyme active sites. Conduct molecular docking (AutoDock Vina) against targets like serotonin receptors. Validate with SPR or ITC to measure binding affinities .
- Experimental Design : Synthesize analogs with thiophene or pyrrole replacements to compare potency .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Data Reconciliation : Cross-reference NMR shifts with calculated values (e.g., ACD/Labs or ChemDraw predictions). If discrepancies arise (e.g., alkene proton splitting), confirm solvent effects (CDCl₃ vs. DMSO-d₆) or check for rotameric equilibria using variable-temperature NMR .
- Collaboration : Share raw data via platforms like Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
